molecular formula C6H11NS B3050044 Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel- CAS No. 23236-43-3

Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel-

Cat. No.: B3050044
CAS No.: 23236-43-3
M. Wt: 129.23 g/mol
InChI Key: CIEKNJJOENYFQL-UHFFFAOYSA-N
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Description

Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel- (CAS 23236-43-3) is a partially saturated thiazole derivative with a molecular formula of C₆H₁₁NS and a molecular weight of 129.22 g/mol . The compound features a 4,5-dihydrothiazole core substituted with methyl groups at positions 2, 4, and 4. Its relative stereochemistry, designated as rel-(4R,5S), distinguishes it from other stereoisomers. This compound is commercially available with a purity of 95% (1g scale) and is utilized in pharmaceutical research, particularly in custom synthesis for drug discovery .

Key physical properties include:

  • Boiling point: Not explicitly reported, but structurally similar dihydrothiazoles (e.g., 2,4,5-trimethyl-2,5-dihydrothiazole, CAS 60633-24-1) exhibit a boiling point of 178.8°C .
  • Density: Estimated to be ~1.1 g/cm³ based on analogs .

Properties

IUPAC Name

(4R,5S)-2,4,5-trimethyl-4,5-dihydro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEKNJJOENYFQL-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](SC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945917
Record name rel-(4R,5S)-2,4,5-Trimethyl-4,5-dihydrothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23236-43-3
Record name rel-(4R,5S)-2,4,5-Trimethyl-4,5-dihydrothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Thiazole compounds, particularly 4,5-dihydro-2,4,5-trimethyl-thiazole (CAS No. 23236-43-3), have garnered attention due to their diverse biological activities. This article delves into the biological properties of this specific thiazole derivative, synthesizing findings from various studies and research articles.

  • Molecular Formula : C₆H₁₁NS
  • Molecular Weight : 129.23 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 160.7ºC at 760 mmHg
  • Flash Point : 51ºC

These properties indicate that the compound is stable under standard laboratory conditions, making it suitable for various biological evaluations.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating several thiazole compounds found that derivatives with the thiosemicarbazide function showed notable antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans and Aspergillus niger .

CompoundActivityMIC (mM)
2cAntifungal against C. albicans3.92–4.01
5bAntifungal against A. niger4.01–4.23

Antioxidant Properties

Thiazoles are recognized for their antioxidant capabilities. A recent study highlighted the antioxidant activities of synthesized thiazole derivatives, emphasizing their potential in mitigating oxidative stress-related diseases . The compounds exhibited varying degrees of cytotoxicity against cancer cell lines while demonstrating protective effects on normal cells.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of thiazole derivatives have been extensively studied. For instance, compounds derived from thiazole have shown promising results in inhibiting the growth of various cancer cell lines. In vitro tests indicated that certain derivatives possess IC₅₀ values lower than established anticancer drugs like doxorubicin .

CompoundCell LineIC₅₀ (µg/mL)
Compound AU251 (glioblastoma)<1.61
Compound BWM793 (melanoma)<1.98

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be correlated with their chemical structure. Studies indicate that modifications at specific positions on the thiazole ring can enhance or diminish biological activity:

  • Electron-Withdrawing Groups : The presence of groups like NO₂ at the para position of a benzene ring attached to the thiazole moiety has been linked to increased antimicrobial activity.
  • Lipophilicity : Enhancements in lipophilicity through structural modifications have been associated with improved anticancer potency .

Case Studies

  • Antibacterial Evaluation : In a study involving multiple thiazole derivatives, it was found that certain compounds exhibited selective antibacterial effects against Gram-positive strains while lacking efficacy against Gram-negative bacteria .
  • Cytotoxicity Screening : Another investigation assessed the cytotoxic effects of thiazole-based compounds on human cancer cell lines, revealing that specific modifications led to significant selectivity and potency compared to standard treatments .

Scientific Research Applications

Physical and Chemical Properties

Some key properties of 2,4,5-trimethyl-4,5-dihydrothiazole :

  • Molecular Weight : 129.22300
  • Density : 1.1 g/cm3
  • Boiling Point : 160.7ºC at 760mmHg
  • Flash Point : 51ºC
  • Vapor Pressure : 3.07mmHg at 25°C
  • Index of Refraction : 1.563

Research Applications

  • Antimicrobial Activity: Thiazole derivatives exhibit antimicrobial activity against various strains . For example, 2,5-disubstituted thiazole derivatives have shown potent antimicrobial activity against MRSA, VISA, and VRSA strains . The presence of a nonpolar, hydrophobic moiety at position 2 of thiazole and the ethylidenehydrazine-1-carboximidamide head group at position 5 are beneficial for antibacterial activity .
  • Anti-inflammatory Activity: Thiazole-phenylacetic acid derivatives have demonstrated dual antimicrobial and anti-inflammatory activities .
  • Anticancer Activity: Novel thiazole pyrimidine derivatives have been synthesized and tested for anticancer activity against cell lines such as NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells . Certain compounds have shown strong selectivity against these cell lines . Additionally, N-acylated 2-amino-5-benzyl-1,3-thiazoles have been synthesized and screened for anticancer activity, with some showing activity against human glioblastoma U251 cells and human melanoma WM793 cells . Indole-linked thiazoles have also been tested for cytotoxicity against several cancer cell lines, exhibiting promising anticancer potential and cell line selectivity .
  • Behavioral studies: 2,5-dihydro-2,4,5-trimethylthiazoline (TMT) is a component of fox feces that induces fear in rodents .

Comparison with Similar Compounds

2,4,5-Trimethyl-2,5-dihydrothiazole (CAS 60633-24-1)

  • Molecular formula : C₆H₁₁NS (identical to the target compound).
  • Key differences : Lacks stereochemical designation (rel-(4R,5S)) and is fully characterized with a density of 1.1 g/cm³ and boiling point of 178.8°C .
  • Applications : Used as a precursor in agrochemical synthesis.

4,5-Dihydro-2,4,5-triphenyl-1H-imidazole (Amarine)

  • Key differences : Replaces sulfur with nitrogen in the heterocycle, altering electronic properties and biological activity.
  • Applications : Studied for thermochemical stability and alkaloid-related bioactivity .

Stereochemical Variants

rel-(4S,5S)-4,5-Difluoro-1,3-dioxolan-2-one (CAS 311810-76-1)

  • Structure : A dioxolane derivative with fluorine substituents .
  • Key differences: Non-thiazole core but shares stereochemical complexity (rel-(4S,5S)).
  • Applications : Intermediate in fluorinated polymer synthesis.

rel-(3R,4R,5S)-Tetrahydro-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)furan

  • Structure : Furan derivative with trimethoxyphenyl groups .
  • Key differences : Oxygen-based heterocycle with distinct stereoelectronic effects.
  • Applications : Anticancer and anti-inflammatory agent .

Pharmacologically Active Derivatives

Thiopyrano[2,3-d]thiazole-2,6-diones

  • Structure: Fused thiopyrano-thiazole systems .
  • Key differences : Extended conjugation enhances rigidity and binding affinity.
  • Applications : Antiviral and antimicrobial scaffolds .

4,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole (CAS not provided)

  • Structure : Chlorinated dihydroimidazole .
  • Key differences : Increased lipophilicity due to halogen substituents.
  • Applications : Investigated for kinase inhibition .

Research Findings and Implications

  • Stereochemical Impact: The rel-(4R,5S) configuration in the target compound may enhance chiral recognition in enzyme-binding pockets compared to non-stereospecific analogs .
  • Methyl vs. Aryl Substituents : Methyl groups improve solubility but reduce aromatic stacking interactions relative to phenyl-substituted analogs like amarine .
  • Synthetic Utility: The compound’s simplicity (C₆H₁₁NS) makes it a versatile building block, whereas bulkier derivatives (e.g., thiopyrano-thiazoles) require complex syntheses .

Q & A

Q. What are the established synthetic routes for Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel-, and what reaction conditions optimize yield?

The compound is synthesized via two primary routes:

  • Thiazole ring construction followed by methylation : A common method involves cyclization of cysteine derivatives with nitriles. For example, reacting L- or D-cysteine with benzonitrile in methanol and phosphate buffer (pH 6.4) at ambient temperature forms the dihydrothiazole intermediate, which undergoes methylation .
  • Direct cyclization of thiourea derivatives : Ethyl 2-bromoacetate reacts with thiourea under basic conditions to form the thiazoline core, followed by regioselective methylation . Yield optimization requires controlled pH (~6.4), ambient temperature, and inert atmospheres to prevent oxidation of sulfur-containing intermediates .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR confirms regiochemistry and stereochemistry, particularly the (4R,5S)-rel configuration. Methyl group splitting patterns (e.g., 2.1–2.3 ppm for diastereotopic protons) resolve stereoisomers .
  • Infrared Spectroscopy (IR) : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~1650 cm⁻¹ (C=N stretch) validate thiazole ring formation .
  • Elemental Analysis : Matches experimental vs. theoretical C, H, N, and S percentages (e.g., C₆H₁₁NS requires 55.78% C, 8.58% H) to confirm purity .

Advanced Research Questions

Q. How can stereochemical ambiguity in the (4R,5S)-rel configuration be resolved during synthesis?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-cysteine) to enforce stereoselectivity during cyclization. The (4R,5S) configuration arises from the spatial arrangement of the cysteine backbone .
  • X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry. For example, hydrogen bonding between NH groups and methoxy oxygen atoms stabilizes the crystal lattice, confirming epimeric configurations .
  • Chiral Chromatography : HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates enantiomers for stereochemical validation .

Q. What contradictions exist in reported biological activities of thiazole derivatives, and how can they be addressed experimentally?

  • Antimicrobial vs. Anticancer Activity : Some derivatives (e.g., 1,3,4-thiadiazole hybrids) show potent antimicrobial activity (MIC ≤ 1 µg/mL) but minimal cytotoxicity against cancer cells, while pyrano-thiazoles exhibit selective anticancer activity (IC₅₀ ~5 µM) without antimicrobial effects .
  • Mechanistic Divergence : Antimicrobial activity correlates with thiol group reactivity (e.g., disrupting bacterial membranes), whereas anticancer effects involve apoptosis induction via ROS generation .
  • Experimental Design : Use orthogonal assays (e.g., ROS detection with DCFH-DA and membrane permeability via SYTOX Green) to decouple mechanisms .

Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitutions?

  • Polar Protic Solvents (e.g., ethanol) : Stabilize transition states in SN² reactions, accelerating substitutions at the thiazole C-2 position. Reflux (~78°C) enhances reaction rates but risks racemization .
  • Nonpolar Solvents (e.g., DCM) : Favor retention of stereochemistry in SN¹ pathways but slow reaction kinetics. Low temperatures (0–5°C) mitigate side reactions during methyl group functionalization .
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to optimize solvent/temperature pairs for specific transformations .

Data Analysis and Reproducibility Challenges

Q. How can researchers reconcile discrepancies in reported physical properties (e.g., boiling point, density)?

  • Boiling Point Variability : Values range from 178.8°C (760 mmHg) to lower estimates due to decomposition under heating. Use short-path distillation under reduced pressure (e.g., 20 mmHg) to prevent thermal degradation .
  • Density Discrepancies : Reported densities (1.1 g/cm³) may vary with purity. Cross-validate with gas chromatography (GC) and mass spectrometry (MS) to identify impurities (e.g., residual solvents) .

Q. What strategies validate the purity of synthesized batches for pharmacological studies?

  • Multi-Technique Validation : Combine HPLC (≥97% purity), ¹H-NMR (integration of impurity peaks <3%), and elemental analysis (deviation <0.3% for C/H/N/S) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hygroscopicity and thermal stability, critical for in vivo applications .

Methodological Recommendations

  • Stereochemical Purity : Use chiral GC or HPLC for batch-to-batch consistency in enantiomeric excess (≥98% ee) .
  • Biological Assays : Include positive controls (e.g., doxorubicin for anticancer screens, ampicillin for antimicrobial tests) and normalize data to cell viability (MTT assay) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel-
Reactant of Route 2
Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel-

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